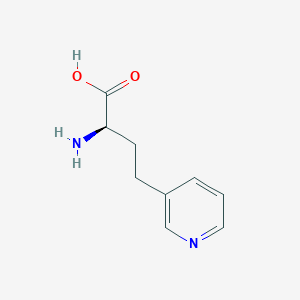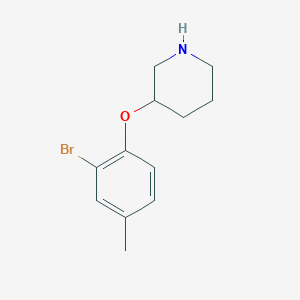
O-(Tetrahydrofuran-3-yl)-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(Tetrahydrofuran-3-yl)-L-serine: is a compound that combines the structural features of tetrahydrofuran and L-serine Tetrahydrofuran is a cyclic ether, while L-serine is an amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclization and Hydrolysis: One method involves the cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane to produce 3-hydroxytetrahydrofuran, which can then be coupled with L-serine.
Industrial Production Methods: Industrial production methods for O-(Tetrahydrofuran-3-yl)-L-serine typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidized Derivatives: Products include hydroxylated and ketone derivatives.
Reduced Derivatives: Products include alcohols and amines.
Substituted Derivatives: Products vary widely based on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: : O-(Tetrahydrofuran-3-yl)-L-serine is used as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: : In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its unique structure .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of O-(Tetrahydrofuran-3-yl)-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydrofuran ring provides a rigid scaffold that can enhance binding affinity, while the serine moiety can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target proteins, leading to various biochemical effects.
Comparación Con Compuestos Similares
Tetrahydrofuran-3-ylmethanol: Similar in structure but lacks the serine moiety.
Tetrahydrofuran-3-ylcarbamate: Contains a carbamate group instead of the serine moiety.
Tetrahydrofuran-3-ylamine: Contains an amine group instead of the serine moiety.
Uniqueness: O-(Tetrahydrofuran-3-yl)-L-serine is unique due to the presence of both the tetrahydrofuran ring and the L-serine moiety, which provides a combination of rigidity and functional versatility. This dual functionality makes it particularly valuable in various applications, from pharmaceuticals to biochemical research.
Propiedades
Fórmula molecular |
C7H13NO4 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(oxolan-3-yloxy)propanoic acid |
InChI |
InChI=1S/C7H13NO4/c8-6(7(9)10)4-12-5-1-2-11-3-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m0/s1 |
Clave InChI |
INQLDDDNKPKYBS-GDVGLLTNSA-N |
SMILES isomérico |
C1COCC1OC[C@@H](C(=O)O)N |
SMILES canónico |
C1COCC1OCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13547879.png)


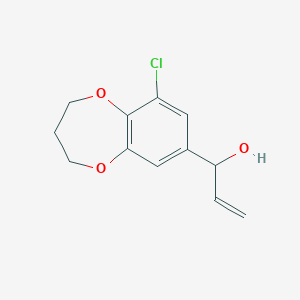

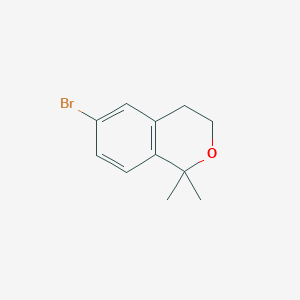
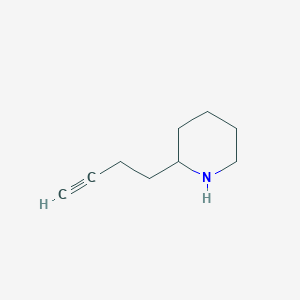


![3-Chloro-4-methyl-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13547944.png)

